2-Chlorophenyl isothiocyanate

Vue d'ensemble

Description

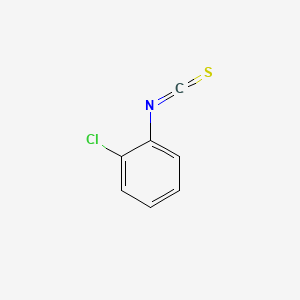

2-Chlorophenyl isothiocyanate is an organic compound with the molecular formula C₇H₄ClNS. It belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Chlorophenyl isothiocyanate can be synthesized through several methods:

One-Pot Process: Another method involves the in situ generation of a dithiocarbamate salt from the amine substrate by reacting with carbon disulfide (CS₂) followed by elimination to form the isothiocyanate product with cyanuric acid as the desulfurylation reagent

Industrial Production Methods: Industrial production often employs the reaction of 2-chloroaniline with thiophosgene due to its efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chlorophenyl isothiocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as amines to form thioureas.

Hydrolysis: It is susceptible to hydrolysis, forming 2-chloroaniline and carbon dioxide.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

Conditions: Reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products:

Thioureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Properties

2-Chlorophenyl isothiocyanate is recognized for its potential anticancer effects. Research indicates that isothiocyanates can act as dual inhibitors, impacting abnormal DNA methylation and histone deacetylase activity, which are critical in cancer progression. Studies have shown that combining isothiocyanates with traditional chemotherapeutic agents can enhance therapeutic efficacy while reducing side effects associated with chemotherapy .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, it has been demonstrated that this compound can inhibit the growth of various cancer cell lines when used in conjunction with DNA-affecting drugs .

Case Study: Synergistic Effects

A notable study examined the synergistic effects of this compound when combined with alkylating agents. The results indicated a significant reduction in tumor cell viability compared to treatments using either agent alone. This suggests a promising avenue for developing more effective cancer therapies .

Agricultural Applications

Pest Control

Isothiocyanates, including this compound, are utilized as natural pesticides due to their insecticidal properties. They are particularly effective against a range of agricultural pests, making them valuable in integrated pest management strategies. The compound acts as a deterrent to herbivorous insects and can disrupt their feeding behavior .

Biofumigation

The application of this compound in biofumigation has been explored as an eco-friendly method to control soil-borne pathogens and nematodes. This method involves incorporating plant materials rich in isothiocyanates into the soil, which subsequently releases these compounds to suppress pest populations .

Biochemical Applications

Bioconjugation Techniques

In biochemistry, this compound serves as a useful reagent for labeling proteins and peptides. It can react with nucleophilic sites on amino acids, facilitating the study of protein interactions and dynamics through various analytical techniques .

Fluorescent Labeling

The compound has been employed in the synthesis of fluorescent probes for imaging applications in cellular biology. Its reactivity allows for the attachment of fluorescent markers to biomolecules, aiding in visualization studies .

Synthesis and Characterization

Synthesis Methods

The synthesis of this compound can be achieved through various methods. A common approach involves the reaction of chlorobenzene with thiophosgene or by using dithiocarbamate salts under basic conditions . The following table summarizes different synthesis routes:

| Synthesis Method | Reagents Used | Yield (%) | Notes |

|---|---|---|---|

| Thiophosgene Reaction | Chlorobenzene + Thiophosgene | 85 | Simple one-pot synthesis |

| Dithiocarbamate Route | Aniline + CS2 + NaOH | 61 | Economical and scalable |

| Copper-Catalyzed Isothiocyanation | Langlois Reagent + Amine | Moderate | Effective for sterically hindered amines |

Mécanisme D'action

The mechanism of action of 2-Chlorophenyl isothiocyanate involves its reactivity with nucleophiles. The compound’s electrophilic carbon in the -N=C=S group reacts with nucleophilic sites in biomolecules, leading to the formation of covalent bonds. This reactivity is exploited in various chemical and biological applications .

Comparaison Avec Des Composés Similaires

Phenyl isothiocyanate: Similar in structure but lacks the chlorine substituent.

Benzyl isothiocyanate: Contains a benzyl group instead of a chlorophenyl group.

Allyl isothiocyanate: Contains an allyl group and is known for its presence in mustard oils.

Uniqueness: 2-Chlorophenyl isothiocyanate is unique due to the presence of the chlorine atom, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound in specific synthetic applications where the chlorine substituent plays a crucial role .

Activité Biologique

2-Chlorophenyl isothiocyanate (2-CPTC) is a member of the isothiocyanate family, which are known for their diverse biological activities, particularly in the context of cancer research and therapeutic applications. This article explores the biological activity of 2-CPTC, highlighting its mechanisms of action, cytotoxic effects, and potential therapeutic uses based on recent studies.

This compound has the molecular formula CHClNS and a molecular weight of 189.65 g/mol. It is characterized by its electrophilic nature, which allows it to interact with various biological molecules.

The biological activity of 2-CPTC is primarily attributed to its ability to induce apoptosis in cancer cells through several mechanisms:

- Induction of Reactive Oxygen Species (ROS) : 2-CPTC has been shown to increase ROS levels within cells, leading to oxidative stress that can trigger apoptotic pathways.

- Inhibition of Histone Deacetylases (HDACs) : Like other isothiocyanates, 2-CPTC may inhibit HDACs, resulting in altered gene expression associated with cell cycle regulation and apoptosis.

- Modification of Cellular Signaling Pathways : The compound interacts with various signaling pathways, including those involved in cell survival and death.

Cytotoxicity and Anticancer Activity

Recent studies have demonstrated the cytotoxic effects of 2-CPTC against various cancer cell lines. The following table summarizes key findings regarding its cytotoxic activity:

| Cell Line | IC (μM) | Mechanism |

|---|---|---|

| Human bladder cancer T24 | 5.23 ± 0.34 | Induces apoptosis through ROS generation |

| Hep G2 (liver cancer) | >30 | Low cytotoxicity; potential selectivity |

| MGC-803 (gastric cancer) | 9.18 ± 0.34 | Apoptosis induction via caspase activation |

These results indicate that 2-CPTC exhibits significant anticancer activity, particularly against bladder cancer cells, while showing lower toxicity to normal cells.

Case Studies

- Bladder Cancer Research : A study evaluated the effects of 2-CPTC on T24 cells, revealing that treatment led to increased levels of apoptotic markers such as cleaved caspases and Bax protein expression while decreasing Bcl-2 levels. This suggests that 2-CPTC effectively promotes apoptosis in bladder cancer cells .

- Neuroprotective Potential : Although primarily studied for its anticancer properties, preliminary data suggest that compounds similar to 2-CPTC may offer neuroprotective benefits by modulating oxidative stress pathways .

- Combination Therapies : Research indicates that combining isothiocyanates like 2-CPTC with traditional chemotherapeutics may enhance anticancer efficacy while reducing side effects associated with high-dose chemotherapy .

Propriétés

IUPAC Name |

1-chloro-2-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNS/c8-6-3-1-2-4-7(6)9-5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASSPOJBUMBXLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=C=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40181827 | |

| Record name | 1-Chloro-2-isothiocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2740-81-0 | |

| Record name | Benzene, 1-chloro-2-isothiocyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002740810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-2-isothiocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chlorophenyl Isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-Chlorophenyl Isothiocyanate react with benzhydrazide, and what is the significance of the resulting structure?

A1: this compound reacts with benzhydrazide to form 5-(2-Chlorophenyl)-4-phenyl-3,4-dihydro-2H-1,2,4-triazole-3-thione []. This reaction is significant because it yields a 1,2,4-triazole ring, a heterocyclic structure found in various bioactive compounds.

Q2: What insights about the synthesized compound's structure were obtained from the research?

A2: The research utilized X-ray crystallography to reveal that the triazole ring within the synthesized compound is planar []. Furthermore, it elucidated the spatial arrangement of the molecule, noting specific dihedral angles between the phenyl rings and the triazole ring, as well as between the two phenyl rings themselves []. These structural details are crucial for understanding the compound's potential interactions and properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.